molecular formula C14H24O2 B1583656 Isobornyl butyrate CAS No. 58479-55-3

Isobornyl butyrate

Cat. No. B1583656
CAS RN: 58479-55-3
M. Wt: 224.34 g/mol
InChI Key: ALPQPFVDVBJLHC-IFQILLTASA-N
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Description

Isobornyl butyrate is a chemical compound with the empirical formula C14H24O2 . It is used in flavors and fragrances . It has a balsamic, earthy, spicy, and woody organoleptic .

Scientific Research Applications

Microbial Production and Conversion

  • Microbial Production : Isobutyrate (i-butyrate), a chemical closely related to Isobornyl butyrate, is a versatile platform chemical used as a precursor of plastics and emulsifiers. It can be microbially produced using genetically engineered organisms or microbiomes, starting from methanol and short-chain carboxylates, offering a route to produce it from non-sterile feedstocks (Huang, Kleerebezem, Rabaey, & Ganigué, 2020).
  • Reciprocal Isomerization : Research demonstrates that butyrate and isobutyrate can undergo isomerization, a process where the structure of a molecule is rearranged. This reaction, explored with the anaerobic bacterium strain WoG13, showed the conversion of butyrate to isobutyrate and vice versa (Matthies & Schink, 1992).

Gut Microbiome and Health Implications

  • Butyrate-Producing Bacterial Community : Butyrate, closely related to Isobornyl butyrate, is essential for a well-functioning colon. A study explored a gene-targeted approach to monitor the establishment and succession of butyrate-producing communities in the human microbiome, with implications for conditions like ulcerative colitis (Vital et al., 2013).
  • Colonic Butyrate-Producing Communities : Another study focused on the taxonomic and functional diversity of butyrate-producing communities in the human gut, indicating their role in health and disease. This has implications for the development of precision medicine to combat functional dysbiosis (Vital, Karch, & Pieper, 2017).

Bioenergy and Environmental Applications

  • Anaerobic Digestion : In anaerobic digestors, volatile fatty acids like butyrate and isobutyrate serve as indicators of process imbalance. Their levels are good parameters for monitoring system stability, especially in bioenergy production from organic waste (Ahring, Sandberg, & Angelidaki, 1995).

Epigenetic and Clinical Implications

  • Epigenetic Effects : Butyrate, a short-chain fatty acid, affects epigenetic regulation through the inhibition of histone deacetylase. This has potential therapeutic implications for various diseases, from genetic/metabolic conditions to neurological disorders (Canani, Di Costanzo, & Leone, 2012).
  • Butyrate in Animal Production : Butyrate's role in gut health and animal production has been highlighted, demonstrating its effect on controlling enteric pathogens and improving growth performance in animals. This may have parallels in human nutrition (Bedford & Gong, 2017).

Molecular and Cellular Research

  • Regulation of Gene Expression : A study on bovine epithelial cells revealed that butyrate impacts alternative splicing and gene expression, including upregulation of host defense peptides and modulation of gut microbiota (Wu et al., 2012).
  • Cancer Research : Research has indicated that butyrate treatment can reduce mucosal sensitivity to colon cancer development in rats, suggesting potential applications in cancer prevention and therapy (D’Argenio et al., 1996).

Advanced Materials and Engineering

  • Material Science : A study on the water absorption characteristics of poly(isobornyl methacrylate) indicates the significance of detailed structure analysis for potential applications in biomaterials and engineering (Patel & Braden, 1991).

properties

IUPAC Name

[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNQHBVIDJXJE-COPLHBTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobornyl butyrate

CAS RN

58479-55-3
Record name Isobornyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58479-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exo-bornyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
E Calderini, I Drienovská, K Myrtollari… - …, 2021 - Wiley Online Library
… Here we report screening and identification of a highly selective esterase for the kinetic resolution of isobornyl butyrate. The esterase-catalyzed resolution can substitute the non-…
ALP De Meireles, KA da Silva Rocha… - Applied Catalysis A …, 2011 - Elsevier
… This reaction gave isobornyl butyrate (3) (Scheme 1) in almost 100% selectivity. The product was isolated by a column chromatography and identified by GC–MS and NMR. The NOESY …
Number of citations: 41 www.sciencedirect.com
M Schäfer, O Schimmer - Journal of Essential Oil Research, 2000 - Taylor & Francis
The essential oils from the aerial parts of Grindelia robusta and G. squarrosa were analyzed qualitatively and quantitatively by GC and GS/MS. Forty-nine compounds were identified by …
Number of citations: 9 www.tandfonline.com
S Medimagh, M Daami-Remadi… - … Journal of Chemistry, 2012 - researchgate.net
The chemical composition, the acetylcholinesterase inhibitory effect and the antimicrobial activity of the Tunisian Asteriscus maritimus (L.) Less essential oils obtained from flowers, …
Number of citations: 6 www.researchgate.net
VA Zamureenko, NA Kluyev, LB Dmitriev… - … of Chromatography A, 1984 - Elsevier
An identification procedure for the components of essential oils, which frequently belong to the terpenoid series, is proposed based on gas—liquid chromatography—mass spectrometry…
Number of citations: 34 www.sciencedirect.com
R Bonikowski, M Paoli, K Szymczak… - Flavour and …, 2016 - Wiley Online Library
Simple esters of monoterpene alcohols are common secondary plant metabolites for which there are no scientific reports that provide relevant information for identification of these …
Number of citations: 9 onlinelibrary.wiley.com
VA Zamureenko, NA Klyuev, LB Dmitriev… - Chemistry of Natural …, 1984 - Springer
The composition of the terpenoid and sesquiterpene hydrocarbon fraction ofSalvia garedzhii has been studied by chromato-mass spectrometry. A total of 19 compounds have been …
Number of citations: 3 link.springer.com
P Dugo, L Mondello, G Zappia… - Journal of Essential …, 2004 - Taylor & Francis
The composition of the volatile fraction of faustrime essential oil has been determined by GC and GC/MS on RTX-5 and RTX-Wax columns. The enantiomeric distribution of five volatile …
Number of citations: 13 www.tandfonline.com
R Godoy, I Arias, H Venthur, A Quiroz, A Mutis - Insects, 2022 - mdpi.com
Simple Summary The greater wax moth, Galleria mellonella Linnaeus (Lepidoptera: Pyralidae), is a ubiquitous pest of the apicultural industry. We identified two novel aldehyde oxidase …
Number of citations: 2 www.mdpi.com
MK Hassanzadeh, SA Emami, J Asili… - Journal of Essential Oil …, 2011 - Taylor & Francis
The immense Iranian plateau, which covers an area of 164,800 sq km of the Earth’s surface, is the habitat of innumerable plant species, owing to a great variety in climate and soil (…
Number of citations: 38 www.tandfonline.com

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